2-Prop-2-enoxy-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13444-13-8 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-prop-2-enoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NOS/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2 |
InChI Key |
POKDXESJMHLJNV-UHFFFAOYSA-N |
SMILES |
C=CCOC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
C=CCOC1=NC2=CC=CC=C2S1 |
Synonyms |
Benzothiazole, 2-(2-propenyloxy)- (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 2 Prop 2 Enoxy 1,3 Benzothiazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Core
The benzothiazole ring system is a bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This arrangement influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution: The benzothiazole nucleus is generally considered electron-deficient, which can make electrophilic aromatic substitution challenging, often requiring harsh reaction conditions. diva-portal.org However, the heterocyclic core can be substituted at the methyne (CH) center in the thiazole ring. wikipedia.org
Nucleophilic Aromatic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on the benzothiazole ring, particularly when activated by electron-withdrawing groups. libretexts.orgyoutube.comnih.gov These reactions typically proceed through a two-step mechanism involving the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents at positions ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org In the context of 2-allyloxy-1,3-benzothiazole, the allyloxy group itself is not strongly activating for nucleophilic attack on the benzene ring. However, the thiazole portion of the molecule can influence the electronic properties of the entire system.
Reactions Involving the Allyloxy Group
The allyloxy group is a key reactive site in 2-prop-2-enoxy-1,3-benzothiazole, participating in various transformations.
Nucleophilic Substitution: The allyloxy group can act as a leaving group in nucleophilic substitution reactions. For instance, 2-(allyloxy)benzothiazoles react with allylic organomagnesium compounds in the presence of copper(I) bromide to yield 1,5-dienes. rsc.org The regioselectivity of this carbon-carbon bond formation is notably influenced by the coordination of the benzothiazole heterocycle with the organometallic reagent. rsc.org This reaction proceeds primarily in a head-to-tail fashion. rsc.org However, pre-complexing the 2-(allyloxy)benzothiazole with copper(I) bromide before adding the Grignard reagent leads to a reversal of regioselectivity, favoring head-to-head coupling. rsc.org This highlights the directing effect of the benzothiazole moiety. These substrates behave as SN2' electrophiles, allowing for regio- and stereoselective synthesis of olefins. acs.orgelectronicsandbooks.com
Directed Metalation and Functionalization Strategies
Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position, followed by quenching with an electrophile.
While specific studies on the directed metalation of this compound are not extensively detailed in the provided results, the general principles can be applied. For related benzothiadiazole systems, iridium-catalyzed C-H borylation has been shown to be an effective method for introducing a boryl group at specific positions, which can then be further functionalized. diva-portal.orgacs.org This approach allows for the derivatization of the benzenoid ring at positions that are otherwise difficult to access. diva-portal.org The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are common for such transformations, though they can sometimes lead to side reactions if not carefully controlled. diva-portal.org
Formation of Fused Ring Systems and Spirocyclic Derivatives
The reactivity of this compound and its derivatives can be harnessed to construct more complex molecular architectures, including fused ring systems and spirocyclic compounds.
Fused Ring Systems: The benzothiazole moiety is a common scaffold for the synthesis of fused heterocyclic systems. For example, pyrrolo[2,1-b] rsc.orgacs.orgbenzothiazoles, which are important in medicinal chemistry, can be synthesized through various strategies, including the annulation of a pyrrole (B145914) ring onto a benzothiazole precursor. nih.govbeilstein-journals.org One approach involves the nucleophile-induced ring contraction of larger heterocyclic systems to form the desired fused benzothiazole derivative. nih.govbeilstein-journals.org Additionally, multi-step continuous-flow synthesis has been employed to create novel condensed tricyclic benzothiazoles fused with furan (B31954) and thiophene (B33073) rings. researchgate.net
Spirocyclic Derivatives: Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery. researchgate.net The synthesis of spirocyclic compounds can be achieved through various methods, including condensation reactions. For instance, the condensation of isatin (B1672199) derivatives with 2-(2-aminophenyl)benzimidazole leads to the formation of spiro[benzimidazo[1,2-c]quinazoline-6,3'-indolin]-2'-one derivatives. researchgate.net Other strategies include 1,3-dipolar cycloaddition reactions and multi-component reactions to generate complex spiroheterocycles. nih.gov While direct examples starting from this compound were not found, its reactive handles could potentially be elaborated to participate in such cyclizations.
Cascade and Domino Reactions
Cascade and domino reactions are efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov These reactions are characterized by high atom economy and can lead to the rapid construction of complex molecules from simple starting materials.
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental characterization data for the specific compound, this compound (also known as 2-allyloxy-1,3-benzothiazole), is not publicly available.
The creation of a thorough, informative, and scientifically accurate article, as requested, is contingent upon the availability of detailed research findings from primary scientific sources. Specifically, the data required to populate the sections and subsections of the provided outline could not be located. This includes:
High-Resolution NMR Data: No published ¹H or ¹³C NMR spectra or chemical shift data for this specific molecule were found.
Vibrational Spectroscopy Data: Specific experimental FT-IR or Raman absorption frequencies for the compound are not available in the searched literature.
High-Resolution Mass Spectrometry Data: While a theoretical exact mass can be calculated, experimental HRMS data, including fragmentation patterns, were not found.
X-ray Crystallography Data: There is no indication that the single-crystal X-ray structure has been determined and deposited in crystallographic databases.
Advanced Chromatographic Data: No specific HPLC or GC methods, retention times, or purity analyses for this compound were found in published research.
Without access to this primary experimental data, it is not possible to generate the requested article with the required level of scientific accuracy, detail, and data tables. Proceeding would necessitate the fabrication of data, which is contrary to the principles of scientific integrity. Therefore, this request cannot be fulfilled.
Computational and Theoretical Investigations of 2 Prop 2 Enoxy 1,3 Benzothiazole
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the optimized molecular geometry of molecules. mgesjournals.com For 2-prop-2-enoxy-1,3-benzothiazole, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d,p), can determine key structural parameters including bond lengths, bond angles, and dihedral angles. epstem.net The optimization process seeks the lowest energy conformation of the molecule, providing a detailed three-dimensional structure. These calculations have been widely applied to various benzothiazole (B30560) derivatives to understand their fundamental properties. researchgate.net The resulting optimized geometry is crucial for further computational analyses, including vibrational frequency calculations and the prediction of spectroscopic properties. mgesjournals.com
The benzothiazole moiety, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a weak base with a wide range of documented biological activities. researchgate.net The introduction of the 2-prop-2-enoxy group at the 2-position of the benzothiazole ring introduces additional conformational flexibility and electronic influence that can be precisely modeled using DFT.
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.
For this compound, FMO analysis would reveal how the electronic distribution influences its reactivity. The HOMO is likely to be distributed across the electron-rich benzothiazole ring system, while the LUMO's location will indicate the most probable sites for nucleophilic attack. researchgate.net Time-dependent DFT (TD-DFT) calculations can further elucidate the nature of electronic transitions, often showing a primary contribution from the HOMO to LUMO transition in the low-energy absorption region. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies regions of positive potential, prone to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions.
An MEP map of this compound would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the propoxy group, identifying these as key sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other molecules. chemrxiv.org
Quantum Chemical Calculations for Thermodynamic Properties and Reaction Pathways
Quantum chemical calculations are instrumental in determining the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy of formation. epstem.net These calculations, typically performed using DFT methods, provide insights into the thermal stability of this compound. By calculating these properties at different temperatures, a comprehensive understanding of the molecule's stability under various conditions can be achieved.
Furthermore, these computational methods can be used to explore potential reaction pathways. By mapping the potential energy surface, transition states for various reactions can be located, and the corresponding activation energies can be calculated. This allows for the prediction of the most favorable reaction mechanisms, providing valuable information for synthetic chemists. For instance, DFT calculations can suggest that the energy from an exothermic reaction can overcome energy barriers, making certain formations thermodynamically favorable. nih.gov
Table 2: Hypothetical Thermodynamic Properties of this compound at 298.15 K
| Property | Value |
| Enthalpy (kcal/mol) | 45.8 |
| Entropy (cal/mol·K) | 95.2 |
| Gibbs Free Energy (kcal/mol) | 74.1 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are particularly useful for conformational analysis. By simulating the molecule's movements, the various accessible conformations and their relative energies can be explored, providing a more realistic picture of its structure in solution or in a biological environment.
MD simulations are also a powerful tool for investigating intermolecular interactions. mdpi.com By placing the molecule in a simulated environment (e.g., a box of water molecules), the nature and strength of its interactions with surrounding molecules can be studied. This is critical for understanding its solubility and how it might bind to a biological target. The stability of a ligand-protein complex, for example, can be assessed through MD simulations by analyzing parameters such as the root-mean-square deviation (RMSD) over the course of the simulation. nih.govnih.gov
Structure-Property Relationship (SPR) Correlations using Computational Models
Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its macroscopic properties. rsc.org Computational models are central to modern SPR investigations. By systematically modifying the structure of this compound in silico (for example, by changing substituents on the benzothiazole ring) and calculating the resulting electronic and structural properties, a quantitative structure-property relationship (QSPR) can be developed.
These models can predict a wide range of properties, including photophysical, electronic, and even biological activities. rsc.orgmdpi.com For instance, the calculated HOMO-LUMO gap can be correlated with the observed color or reactivity of a series of related compounds. Similarly, descriptors derived from MEP maps can be used to predict binding affinities to a particular receptor. These computational SPR models can significantly accelerate the discovery and optimization of new molecules for specific applications by allowing for the virtual screening of large numbers of candidate compounds. nih.gov
Structure Activity/property Relationships Sar/spr in 2 Prop 2 Enoxy 1,3 Benzothiazole Derivatives
Influence of the Allyloxy Moiety on Electronic and Steric Properties
The allyloxy group at the 2-position of the benzothiazole (B30560) ring significantly influences the molecule's electronic and steric characteristics. This group has coordinating effects that can direct the stereochemical and regiochemical outcomes of reactions. For instance, in reactions with organomagnesium compounds in the presence of copper(I) bromide, 2-(allyloxy)benzothiazoles can act as SN2' electrophiles, leading to regio- and stereoselective olefin syntheses. electronicsandbooks.com The coordination of the substrate with the organometallic species is a key factor in determining the reaction's selectivity. electronicsandbooks.comrsc.org
The electronic properties of benzothiazole derivatives are tunable through substitutions. The introduction of electron-donating or electron-withdrawing groups can alter the frontier molecular orbital (HOMO-LUMO) energy gap, thereby affecting the molecule's reactivity and optical properties. mdpi.com Theoretical studies have shown that substitution at the 2-position can impact the electronic structure, with different substituents leading to variations in the HOMO-LUMO energy gap. scirp.org
Regioselective Substitution Effects on Chemical Reactivity and Spectroscopic Signatures
Regioselective substitution on the benzothiazole ring system is a powerful tool for modulating the chemical reactivity and spectroscopic properties of 2-prop-2-enoxy-1,3-benzothiazole derivatives. The position of substituents on the benzoid ring of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocyclic system, has been shown to strongly influence the emissive behavior of its derivatives. diva-portal.org This highlights the importance of regiochemistry in designing molecules with specific photophysical properties.
The reactivity of the benzothiazole core can be directed by the existing substituents. For instance, electrophilic aromatic substitution on the BTD ring is influenced by the electron-poor nature of the ring, often requiring harsh conditions. nih.gov However, the presence of certain directing groups can facilitate substitution at specific positions. The regioselectivity of these reactions is crucial for the synthesis of well-defined functionalized benzothiazole derivatives. nih.govmsu.edu
The spectroscopic signatures of these compounds are also highly dependent on the substitution pattern. Different isomers can exhibit distinct absorption and emission spectra. diva-portal.org For example, the intramolecular charge transfer (ICT) properties in some benzothiazole derivatives are influenced by the distribution of the HOMO and LUMO across the molecule, which can be controlled by the placement of substituents. researchgate.net
Modulating Benzothiazole Core Substitution for Tailored Material and Chemical Applications
The strategic substitution on the benzothiazole core allows for the development of materials and chemicals with tailored properties for specific applications. mdpi.commdpi.com By introducing various functional groups, researchers can fine-tune the electronic, optical, and biological activities of these compounds. benthamscience.comchula.ac.th
For instance, the synthesis of 2-substituted benzothiazoles can be achieved through various methods, including the condensation of 2-aminothiophenol (B119425) with aldehydes, ketones, or other electrophiles. mdpi.comresearchgate.netnih.govresearchgate.net These synthetic strategies provide access to a wide range of derivatives with diverse functionalities.
The applications of these tailored benzothiazole derivatives are extensive. They are utilized in the development of:
Organic Light-Emitting Diodes (OLEDs): By incorporating electron-donating and electron-accepting groups, the optoelectronic properties can be optimized for use in OLEDs. researchgate.net
Fluorescent Probes: The tunable emission properties make them suitable for applications in bioimaging and sensing. diva-portal.org
Functional Materials: Benzothiazole derivatives are integral components in the creation of polymers, dyes, and other functional materials. kuleuven.beresearchgate.net
The ability to systematically modify the benzothiazole scaffold through regioselective substitution provides a versatile platform for designing next-generation materials and chemical entities with precisely controlled properties.
Applications of 2 Prop 2 Enoxy 1,3 Benzothiazole in Advanced Materials and Chemical Technologies Excluding Clinical/therapeutic
Fluorescent Probes and Luminescent Materials Development
The benzothiazole (B30560) moiety is a crucial component in the design of novel fluorescent and luminescent materials. mdpi.com Its derivatives are widely investigated for their unique photophysical properties, which can be tailored for specific applications. These compounds are integral to the creation of sensors, bioimaging agents, and light-emitting devices. mdpi.comnih.gov
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. researchgate.net This effect is often attributed to the restriction of intramolecular motion (RIM) or rotation (RIR), which mitigates non-radiative decay pathways. nih.gov Benzothiazole derivatives have been successfully designed to exhibit AIE properties.
For instance, certain benzothiazole-based probes show enhanced blue emission in a mixed solvent system of THF and water, which is attributed to the enolic emission of the chromophore. nih.gov The aggregation induced by the water restricts the molecule's transformation to its keto form, which would typically emit in the red region. nih.gov In a dried, aggregated state, these probes can show a green emission ascribed to the keto form, demonstrating how the degree of aggregation controls the emission characteristics. nih.gov
Researchers have developed various AIE-active benzothiadiazole derivatives, including those functionalized with triphenylamine, carbazole, and tetraphenylethylene. These compounds display not only AIE but also solvatochromic and mechanofluorochromic properties, where their fluorescence color changes in response to solvent polarity or mechanical stress. nih.govmdpi.com
Table 1: Examples of AIE Characteristics in Benzothiazole Derivatives
| Compound Type | Key Finding | Application | Reference(s) |
|---|---|---|---|
| Benzothiazole-based probe | Solvent-controlled AIE enhancement; blue emission in solution aggregates, green emission in dried aggregates. | Chemosensors, Bioimaging | nih.gov |
| Anthracene-based benzothiadiazole derivatives | Showed remarkable AIE or Aggregation-Induced Emission Enhancement (AIEE) with bright solid-state fluorescence. | Mechanochromic luminescence materials | nih.gov |
Excitation-State Intramolecular Proton Transfer (ESIPT) Phenomena
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule that is in an electronically excited state. nih.gov This process leads to the formation of a photo-tautomer, which then relaxes to the ground state, often emitting light at a significantly longer wavelength (a large Stokes shift). nih.gov This unique feature is harnessed in the design of fluorescent probes and white-light emitting materials. nih.govresearchgate.net
2-(2'-hydroxyphenyl)benzothiazole (HBT) is a classic example of an ESIPT fluorophore. nih.gov Upon excitation, the enol form rapidly converts to an excited keto structure via proton transfer. nih.gov This mechanism has been exploited to develop AIE-ESIPT fluorescent probes. nih.gov
Studies on compounds like 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol (BTAP) have used density functional theory (DFT) to investigate the ESIPT mechanism. These theoretical studies show that upon photoexcitation, the intramolecular hydrogen bonds are strengthened, which facilitates the proton transfer process. nih.govrsc.org The photophysical properties of benzothiazole derivatives can be finely tuned by modifying their chemical structure, such as changing the position of a hydroxyl group, which can shift the keto emission from green to orange. researchgate.net
Table 2: Research Findings on ESIPT in Benzothiazole Derivatives
| Compound | Method | Key Finding | Reference(s) |
|---|---|---|---|
| 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol (BTAP) | Density Functional Theory (DFT) | Hydrogen bonds are strengthened in the excited state, facilitating a stepwise ESIPT process. | nih.govrsc.org |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) & N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | Synthesis & Photophysical Investigation | Existence of ESIPT leads to different emission regions (green and orange) compared to a non-ESIPT analogue. | researchgate.net |
Organic Electronics and Optoelectronic Devices
The strong electron-withdrawing nature of the 2,1,3-benzothiadiazole (B189464) (BT) unit makes it a vital building block for constructing high-performance organic electronic materials. researchgate.net Its incorporation into small molecules and polymers can enhance electronic properties, making them suitable for a range of optoelectronic applications. mdpi.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Benzothiadiazole derivatives are widely used as acceptor units in photoluminescent compounds for OLEDs and as components in organic solar cells (OSCs). mdpi.comresearchgate.net In OLEDs, introducing a 2,1,3-benzothiadiazole core can lead to highly efficient red thermally activated delayed fluorescence (TADF) emitters. rsc.org For instance, D–A–D (Donor-Acceptor-Donor) structured molecules using benzothiadiazole as the acceptor have achieved high external quantum efficiencies in red OLEDs. rsc.org
In the realm of OSCs, benzothiadiazole is a common building block used to create low bandgap polymers and small molecules. mdpi.com Its electron-deficient character helps in lowering the energy levels of materials. mdpi.com Ternary organic solar cells have shown improved performance by incorporating a benzothiadiazole-based compound as a third component, which can facilitate an energy level "cascade" effect, improving charge transfer between the donor and acceptor materials. mdpi.com Furthermore, dyes containing benzothiadiazole have been designed for use in dye-sensitized solar cells (DSSCs). researchgate.net
Organic Field-Effect Transistors (OFETs)
Benzothiazole and its derivatives are key components in the synthesis of semiconductors for Organic Field-Effect Transistors (OFETs). researchgate.netntu.edu.sg The planar structure and strong electron-withdrawing capacity of the benzothiadiazole unit promote intermolecular π–π stacking, which is crucial for efficient charge transport. researchgate.netrsc.org
Researchers have synthesized numerous donor-acceptor copolymers based on benzothiadiazole for OFET applications. By modifying the donor unit or adding functional groups like chlorine or fluorine, the material's energy levels, morphology, and charge carrier mobility can be systematically tuned. researchgate.netnih.gov For example, a copolymer incorporating 3,3′-difluoro-2,2′-bithiophene and an alkoxy-functionalized benzothiadiazole exhibited a high charge carrier mobility of 0.67 cm² V⁻¹ s⁻¹. rsc.org Another study showed that modifying a naphthalenediimide (NDI) core with benzothiazole moieties could switch the semiconducting property from n-type to ambipolar and increase electron mobility tenfold. ntu.edu.sg
Table 3: Performance of Benzothiazole Derivatives in OFETs
| Polymer/Compound | Donor/Core Structure | Key Performance Metric | Reference(s) |
|---|---|---|---|
| P2ClBT-TVT | Dichlorinated-2,1,3-benzothiadiazole (2ClBT) & (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT) | Hole mobility of 0.147 cm² V⁻¹ s⁻¹ | researchgate.net |
| PCDTT-FCNBT | 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT) & CDTT core | Electron mobility of 0.4 cm² V⁻¹ s⁻¹ | nih.gov |
| NDI-BTH2 | Naphthalenediimide (NDI) modified with bis(benzo[d]thiazol-2-yl)methane | Ambipolar characteristics with tenfold larger electron mobility than its n-type counterpart. | ntu.edu.sg |
| CP3 | 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] nih.govnih.govnih.govthiadiazole & bithiophene | Charge carrier mobility of 0.67 cm² V⁻¹ s⁻¹ | rsc.org |
Agrochemical Applications and Plant Activators
The benzothiazole scaffold is an important structure in the discovery of new agrochemicals, exhibiting a broad spectrum of biological activities. nih.gov A notable application is in the development of "plant activators," which are synthetic compounds that induce a plant's natural defense mechanisms against pathogens.
Probenazole (B166668) (PBZ), chemically known as 3-allyloxy-1,2-benzisothiazole-1,1-dioxide, is a widely used plant activator, particularly for controlling rice blast disease. mdpi.com It functions by stimulating the salicylic (B10762653) acid (SA) signaling pathway, which enhances the plant's systemic acquired resistance (SAR). mdpi.com Research indicates that PBZ acts upstream of SA in this defense pathway. mdpi.com
Inspired by the success of commercial products like PBZ, scientists have synthesized and tested novel derivatives. A series of benzo-1,2,3-thiadiazole-7-carboxylate derivatives were developed, with some fluoro-containing compounds showing excellent SAR-inducing activity against diseases in cucumbers, even more potent than the commercial activator BTH (S-methyl benzo nih.govnih.govmdpi.comthiadiazole-7-carbothioate). nih.gov Similarly, novel thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate derivatives have been designed and evaluated as potential new plant activators. rhhz.net These findings highlight the ongoing importance of the benzothiazole and related heterocyclic structures in creating innovative solutions for agricultural plant protection. nih.govnih.gov
Table 4: Mentioned Compounds in the Article
| Compound Name | Abbreviation |
|---|---|
| 2-Prop-2-enoxy-1,3-benzothiazole | - |
| 3-prop-2-enoxy-1,2-benzothiazole 1,1-dioxide | Probenazole (PBZ) |
| 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol | BTAP |
| 2-(2'-hydroxyphenyl)benzothiazole | HBT |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | BHPO1 |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide | BHPO2 |
| 2,5-Bis(6-methyl-2-benzoxazolyl)phenol | BMP |
| 2,1,3-Benzothiadiazole | BT |
| S-methyl benzo nih.govnih.govmdpi.comthiadiazole-7-carbothioate | BTH |
| 6-fluoro-5-cyano-2,1,3-benzothiadiazole | FCNBT |
Mechanistic Studies of Plant Immune-Priming Properties (e.g., Probenazole analogs)
Probenazole, a notable benzothiazole derivative, is recognized for its ability to induce disease resistance in plants rather than acting as a direct antimicrobial agent. researchgate.netnih.gov Its mechanism involves the activation of the plant's innate immune system, a process known as systemic acquired resistance (SAR). nih.gov
Studies on rice plants have shown that probenazole treatment leads to significant changes in the plant's metabolome. nih.gov Specifically, it up-regulates the production of key defense-related metabolites such as salicylic acid, γ-aminobutyrate, and shikimate. nih.gov Salicylic acid is a crucial signaling molecule in the SAR pathway. nih.gov Probenazole and its active metabolite, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), are believed to stimulate a point upstream of salicylic acid accumulation in the signaling cascade. nih.gov This activation of the phenylpropanoid pathway and the expression of pathogenesis-related (PR) genes ultimately fortifies the plant against pathogens like Magnaporthe grisea, the causative agent of rice blast. researchgate.netnih.gov
Interestingly, the immune response triggered by probenazole is not universal across all plant species. For instance, it has been observed to fail in inducing defense responses in parsley cells. researchgate.net This specificity highlights the complex and plant-dependent nature of the immune-priming mechanism.
Industrial Catalysis and Polymer Chemistry
Benzothiazole derivatives, including structures related to this compound, play significant roles in industrial processes, particularly in polymer chemistry and as corrosion inhibitors.
Role as Vulcanization Accelerators
In the rubber industry, benzothiazole derivatives are widely used as vulcanization accelerators. nih.govresearchgate.netatamanchemicals.com Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. cmu.edu Accelerators increase the rate of this reaction, allowing for shorter curing times and improved physical properties of the vulcanized rubber. kglmeridian.comresearchgate.net
The sulfenamide (B3320178) class of accelerators, which are derivatives of 2-mercaptobenzothiazole (B37678), are particularly important due to their delayed-action characteristics. researchgate.netlusida.com This "scorch delay" provides a crucial processing safety window before the rapid onset of vulcanization. googleapis.com The mechanism of action involves the formation of an active accelerator complex that reacts with sulfur to create sulfurating species. cmu.edu These species then react with the polymer chains to form cross-link precursors, which are accelerator-terminated polysulfidic pendant groups. cmu.edu The final step involves the formation of a cross-link between two polymer chains. lusida.com
The specific type of benzothiazole accelerator used can influence the properties of the final rubber product, such as tensile strength, elasticity, and resistance to abrasion and aging. atamanchemicals.comjoss.nl For instance, N-cyclohexyl-2-benzothiazolesulphenamide (CBS) is known to enhance the tensile strength of cross-linked rubbers. joss.nl
Corrosion Inhibition Properties
Benzothiazole and its derivatives have demonstrated effectiveness as corrosion inhibitors for various metals, including carbon steel and galvanized steel. atamanchemicals.comresearchgate.nettandfonline.comrsc.org These compounds function by adsorbing onto the metal surface, forming a protective layer that blocks the active sites for corrosion. tandfonline.comrsc.org The presence of heteroatoms like nitrogen and sulfur with unshared electron pairs in the benzothiazole structure facilitates the formation of bonds with the metal. researchgate.net
The effectiveness of inhibition is often dependent on the concentration of the inhibitor. tandfonline.comscience.gov Studies on carbon steel in acidic solutions have shown that as the concentration of the benzothiazole derivative increases, the corrosion rate decreases. tandfonline.com The adsorption of these inhibitors on the metal surface can often be described by the Langmuir adsorption isotherm model. researchgate.net
Different derivatives exhibit varied mechanisms of inhibition. For example, 2-mercaptobenzothiazole (2-MBT) is suggested to form complexes with dissolved metal ions (like Zn²⁺) which then precipitate on the surface, while 2-aminobenzothiazole (B30445) (2-ABT) is thought to form a thin film through chemisorption. rsc.orgrsc.org These protective films can significantly enhance the corrosion resistance of the metal.
Mechanistic Biological Studies (Non-Clinical Focus on Molecular Interaction)
Beyond industrial applications, benzothiazole derivatives are valuable tools in fundamental biological research, particularly in studying enzyme inhibition and ligand-protein interactions.
Enzyme Inhibition Mechanisms
Benzothiazole derivatives have been shown to inhibit a variety of enzymes. For instance, certain novel synthesized benzothiazole derivatives incorporating amino acid moieties have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA V, with inhibition constants in the micromolar range. nih.gov
Another area of investigation is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for microbial folic acid synthesis. mdpi.comnih.gov Some benzothiazole derivatives have shown the potential to inhibit DHPS, with IC₅₀ values comparable to standard drugs. mdpi.com The mechanism of inhibition is often competitive, with the benzothiazole derivative competing with the enzyme's natural substrate. mdpi.com
The type of inhibition can vary. In some cases, inhibitors may be "tight-binding," where the inhibitor-enzyme complex is very stable. nih.gov In other instances, inhibition can be irreversible, potentially involving covalent modification of the enzyme. nih.gov
Molecular Target Identification through Ligand-Protein Interactions (e.g., Docking Studies)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comf1000research.com This method is extensively used to understand the interactions between benzothiazole derivatives and their protein targets at the molecular level. nih.govresearchgate.net
Docking studies have been employed to elucidate the binding modes of benzothiazole inhibitors with enzymes like DHPS and histone deacetylase 8 (HDAC8). mdpi.comf1000research.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, docking studies of benzothiazole derivatives with DHPS have shown interactions with residues within the p-aminobenzoic acid (PABA) binding pocket. nih.gov
Experimental techniques like isothermal titration calorimetry (ITC) can be used to complement and validate the findings from docking studies by providing thermodynamic data on the binding interaction, such as the free energy of binding. mdpi.com These combined approaches provide a detailed picture of the ligand-protein interactions that are fundamental to understanding the biological activity of these compounds.
Future Research Directions and Unexplored Potential of 2 Prop 2 Enoxy 1,3 Benzothiazole
Development of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of synthesizing 2-prop-2-enoxy-1,3-benzothiazole lies in the adoption of green chemistry principles to enhance both efficiency and environmental compatibility. nih.govnih.gov The key transformation is the formation of the 2-ether linkage, which can be approached from precursors like 2-mercaptobenzothiazole (B37678) or 2-hydroxybenzothiazole (B105590) (the tautomer of benzothiazol-2(3H)-one).
Future research should pivot towards catalyst innovation and process optimization. This includes the use of reusable heterogeneous catalysts, such as metal-organic frameworks or supported ionic liquids, which can be easily recovered and recycled. nih.gov Exploring energy-efficient activation methods like ultrasound or microwave irradiation could dramatically shorten reaction times and reduce energy consumption compared to conventional heating. orgchemres.org Moreover, developing one-pot syntheses starting from basic feedstocks like 2-aminothiophenol (B119425) and an appropriate three-carbon precursor would represent a significant leap in atom economy and process simplification. nih.govresearchgate.net The use of aqueous media or other green solvents would further enhance the sustainability of these synthetic routes. orgchemres.orgrsc.org
| Synthetic Strategy | Potential Catalyst/Conditions | Key Advantages | Research Focus |
|---|---|---|---|
| O-allylation of 2-Hydroxybenzothiazole | Phase-transfer catalyst in aqueous media | Avoids hazardous organic solvents, mild conditions | Optimization of catalyst and reaction conditions for high yield. |
| Ultrasound-Assisted Synthesis | Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) nih.gov | Rapid reaction rates, solvent-free conditions, catalyst recyclability | Adapting the method for etherification instead of imine formation. |
| Microwave-Assisted Synthesis | Solid acid catalysts (e.g., zeolites, clays) | High energy efficiency, reduced reaction times | Catalyst design for high selectivity to the O-allylated product. |
| One-Pot Tandem Reaction | Transition metal catalyst (e.g., Copper, Palladium) | High atom economy, reduced purification steps | Designing a cascade reaction from 2-aminothiophenol. |
Exploration of Advanced Functional Materials Based on the Allyloxy Benzothiazole Scaffold
The benzothiazole core is a privileged structure in materials science, known for its application in organic semiconductors, fluorescent probes, and organic light-emitting diodes (OLEDs). nih.govnih.govrsc.org The presence of the allyl group in this compound provides a reactive handle for polymerization, opening the door to a new class of functional polymers.
Future research will likely focus on utilizing this compound as a monomer. The pendant allyl group is amenable to various polymerization techniques, including free-radical polymerization, cationic polymerization, and copolymerization with other vinyl monomers. researchgate.netnih.gov This allows for the creation of polymers where the photophysical or electronic properties of the benzothiazole unit are incorporated into a processable macromolecular backbone. Such polymers could be engineered for use as:
Processable Organic Semiconductors: For applications in organic thin-film transistors (OTFTs) and flexible electronics. nih.gov
Fluorescent Polymers: For use in chemical sensors, where binding events on the polymer chain could modulate the fluorescence of the benzothiazole units.
Emissive Layers in OLEDs: By tuning the polymer backbone and potentially copolymerizing with other emissive monomers, materials for color-tunable or white-light emitting devices could be developed. rsc.org
Functional Coatings: The allyl group can also be used for surface grafting via thiol-ene click chemistry, allowing surfaces to be endowed with the unique optical properties of the benzothiazole moiety. nih.gov
| Material Class | Polymerization/Functionalization Method | Potential Application | Key Property from Benzothiazole |
|---|---|---|---|
| Homopolymers | Radical or Cationic Polymerization researchgate.net | Organic Semiconductors, Dielectric Layers | Charge transport, thermal stability |
| Copolymers | Copolymerization with Styrene, Acrylates etc. | Tunable Emissive Materials for OLEDs rsc.org | Fluorescence, Electroluminescence |
| Polymer Brushes | Surface-Initiated Polymerization | Smart Surfaces, Sensor Interfaces | Environmental Sensitivity |
| Functional Surfaces | Thiol-Ene "Click" Chemistry nih.gov | Anti-counterfeiting labels, Bio-imaging | Luminescence, UV-absorption |
Deeper Computational Insights into Complex Reaction Dynamics and Photophysical Phenomena
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. mdpi.comresearchgate.net For this compound, computational studies can provide critical insights that guide synthetic efforts and material design, saving significant experimental time and resources.
Future computational work should focus on several key areas:
Molecular Structure and Photophysics: DFT and Time-Dependent DFT (TD-DFT) calculations can predict the ground and excited-state geometries, frontier molecular orbital (HOMO-LUMO) energies, and absorption/emission spectra. nih.govresearch-nexus.netresearchgate.net This allows for an a priori understanding of the compound's color, fluorescence quantum yield, and potential as an optoelectronic material.
Reaction Mechanism Analysis: Modeling the transition states and reaction pathways for the synthesis of this compound can help in optimizing reaction conditions for higher yields and selectivity.
Polymerization Dynamics: Computational models can explore the mechanism of polymerization of the allyl ether group. For instance, the energetics of a radical-mediated cyclization versus a standard free-radical addition can be compared to predict the likely polymer microstructure. semanticscholar.org Similarly, modeling insertion polymerization could guide the design of new catalysts for controlled polymer synthesis. kaust.edu.sa
Structure-Property Relationships: By computationally comparing this compound with other 2-substituted derivatives (e.g., amino, alkyl, aryl), a deeper understanding of how the allyloxy group modulates the electronic properties of the benzothiazole core can be achieved. nih.govscirp.org
| Computational Method | Target Property/Phenomenon | Scientific Insight Gained |
|---|---|---|
| DFT (e.g., B3LYP) | Optimized Geometry, HOMO/LUMO Energies nih.gov | Prediction of kinetic stability, charge transport properties, and reactivity sites. |
| TD-DFT | UV-Vis Absorption and Emission Spectra researchgate.net | Prediction of color, fluorescence, and suitability for optical applications. |
| Transition State Theory | Reaction Energy Profiles | Elucidation of synthetic and polymerization mechanisms. semanticscholar.org |
| Molecular Dynamics (MD) | Conformational Dynamics, Polymer Folding nih.gov | Understanding bulk material properties and polymer morphology. |
Strategic Derivatization for Fine-Tuning Specific Non-Clinical Properties
The properties of the benzothiazole scaffold are highly tunable through substitution on the fused benzene (B151609) ring. nih.gov Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for the precise and efficient derivatization of the this compound backbone. rsc.orgdiva-portal.orgthieme-connect.com
Future research should explore the strategic introduction of various functional groups onto the benzothiazole ring system to modulate its intrinsic properties for specific material applications.
Tuning Optoelectronic Properties: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) at the C4, C5, C6, or C7 positions can systematically alter the HOMO and LUMO energy levels. nih.govdiva-portal.org This allows for the fine-tuning of emission color from blue to red, a critical aspect in the design of materials for full-color displays and white-light sources. rsc.org
Improving Solubility and Processability: Attaching long alkyl or branched chains via C-H functionalization can enhance the solubility of the monomer and the resulting polymers in common organic solvents, which is crucial for solution-based processing of electronic devices.
Introducing New Functionalities: The benzothiazole ring can be functionalized with other reactive groups, such as boronic esters (via C-H borylation), which can then be used in cross-coupling reactions (e.g., Suzuki coupling) to build more complex, conjugated systems. diva-portal.org This opens up pathways to create sophisticated donor-acceptor materials for organic photovoltaics.
| Position on Ring | Substituent Type | Synthetic Method | Predicted Effect on Property |
|---|---|---|---|
| C4 / C7 | Electron-Withdrawing (e.g., -CN, -CF3) | Nucleophilic Aromatic Substitution / C-H Functionalization | Lowers LUMO, red-shifts emission, enhances electron transport. diva-portal.org |
| C5 / C6 | Electron-Donating (e.g., -OCH3, -NR2) | Electrophilic Aromatic Substitution / C-H Borylation diva-portal.org | Raises HOMO, blue-shifts emission, enhances hole transport. |
| C4-C7 | Long Alkyl Chains | C-H Alkylation | Increases solubility and solution processability. |
| C5 | Boronic Ester (-B(pin)) | Iridium-catalyzed C-H Borylation diva-portal.org | Creates a versatile handle for further cross-coupling reactions. |
Q & A
Q. What role do halogen substituents play in enhancing the bioactivity of benzothiazole compounds?
- Methodological Answer : Halogens (e.g., Br, Cl) increase lipophilicity and stabilize ligand-receptor interactions via halogen bonding. 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole shows potent anticancer activity due to improved DNA intercalation and topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
